(1-methylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
Overview
Description
(1-Methylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate is a chemical compound that features a pyrrolidine ring substituted with a methyl group and a benzenesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-methylpyrrolidin-2-yl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the benzenesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products like azides or nitriles can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield various reduced forms of the pyrrolidine ring.
Scientific Research Applications
(1-Methylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (1-methylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The benzenesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
- (1-Methylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
- 1-Methyl-2-pyrrolidinone
- N-Methyl-2-pyrrolidone
Comparison:
- Structural Differences: While this compound contains a benzenesulfonate ester, 1-methyl-2-pyrrolidinone and N-methyl-2-pyrrolidone do not.
- Reactivity: The presence of the benzenesulfonate group in this compound makes it more reactive in nucleophilic substitution reactions compared to the other compounds.
- Applications: this compound is more specialized for use in medicinal chemistry and organic synthesis, whereas 1-methyl-2-pyrrolidinone and N-methyl-2-pyrrolidone are commonly used as solvents and in polymer production .
Properties
IUPAC Name |
(1-methylpyrrolidin-2-yl)methyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(15,16)17-10-12-4-3-9-14(12)2/h5-8,12H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBHDSAJVINRDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178489 | |
Record name | 2-Pyrrolidinemethanol, 1-methyl-, 2-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701178489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353955-18-6 | |
Record name | 2-Pyrrolidinemethanol, 1-methyl-, 2-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353955-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinemethanol, 1-methyl-, 2-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701178489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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